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molecular formula C15H17NO4 B1396566 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate CAS No. 272438-11-6

1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate

Cat. No. B1396566
M. Wt: 275.3 g/mol
InChI Key: AYLPJERLLUZRGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06787559B2

Procedure details

To a solution of N-tert-butoxycarbonylindole-5-carboxylic acid methyl ester (23.6 g, 85.7 mmol) in dry tetrahydrofuran (225 mL) at −78° C. was added 1.5 M DIBALH in toluene (171 mL, 257 mmol). After 2 h, the reaction mixture was quenched by the slow addition of methanol (45 mL), water (60 mL), and saturated aqueous NH4Cl (30 mL). The cold bath was removed and after stirring for an additional 1 h, the reaction mixture was filtered over Celite. The Celite cake was washed with tetrahydrofuran and the filtrate was concentrated to remove the more volatile tetrahydrofuran. The biphasic mixture was extracted with ethyl acetate. The combined organic layers were washed with water and the aqueous layer back extracted with ethyl acetate. The combined organic layers were washed with brine, dried over magnesium sulfate, and concentrated to afford N-tert-butoxycarbonylindol-5-yl methanol (21.2 g).
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
171 mL
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[N:10]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH:9]=[CH:8]2)=O.CC(C[AlH]CC(C)C)C.C1(C)C=CC=CC=1>O1CCCC1>[C:17]([O:16][C:14]([N:10]1[C:11]2[C:7](=[CH:6][C:5]([CH2:3][OH:2])=[CH:13][CH:12]=2)[CH:8]=[CH:9]1)=[O:15])([CH3:20])([CH3:18])[CH3:19]

Inputs

Step One
Name
Quantity
23.6 g
Type
reactant
Smiles
COC(=O)C=1C=C2C=CN(C2=CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
171 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
225 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
after stirring for an additional 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched by the slow addition of methanol (45 mL), water (60 mL), and saturated aqueous NH4Cl (30 mL)
CUSTOM
Type
CUSTOM
Details
The cold bath was removed
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered over Celite
WASH
Type
WASH
Details
The Celite cake was washed with tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to remove the more volatile tetrahydrofuran
EXTRACTION
Type
EXTRACTION
Details
The biphasic mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer back extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C=CC2=CC(=CC=C12)CO
Measurements
Type Value Analysis
AMOUNT: MASS 21.2 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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